molecular formula C41H27CuN11O B12708880 (1-Imino-1H-isoindol-3-amine-N2)(methanol)(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)copper CAS No. 93940-95-5

(1-Imino-1H-isoindol-3-amine-N2)(methanol)(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)copper

Cat. No.: B12708880
CAS No.: 93940-95-5
M. Wt: 753.3 g/mol
InChI Key: RUGMXDLZLHRAOX-UHFFFAOYSA-N
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Description

Structural Significance of (1-Imino-1H-isoindol-3-amine-N2)(methanol)(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)copper

The compound features a copper(II) ion coordinated within a phthalocyanine macrocycle, modified by a 1-imino-1H-isoindol-3-amine ligand at the peripheral position and methanol as an axial ligand. This structural hybrid combines the robust π-conjugation of phthalocyanines with the electron-donating properties of the imino-isoindolamine substituent, enhancing its redox activity and light-harvesting capabilities. The methanol axial ligand introduces asymmetry into the planar CuN₄ core, modulating the electronic environment and enabling selective interactions in catalytic processes.

Key structural attributes include:

  • Extended π-System : The phthalocyanine backbone facilitates delocalized electron density, critical for applications in photodynamic therapy and photocatalysis.
  • Axial Ligand Effects : Methanol coordination stabilizes higher oxidation states of copper, as observed in operando X-ray absorption studies of analogous cobalt phthalocyanine systems.
  • Peripheral Functionalization : The imino-isoindolamine group introduces steric bulk and additional nitrogen donor sites, potentially altering aggregation tendencies compared to unsubstituted copper phthalocyanine.
Property Value/Description Source Reference
Molecular Formula C₄₁H₂₇CuN₁₁O *
Axial Ligand Role Modulates redox potential and symmetry
Absorption Maxima ~680 nm (Q-band, redshifted vs. CuPc)

*Note: While provides molecular formula data, its exclusion per user instructions necessitates reliance on analogous structural reports from and .

Historical Development of Phthalocyanine-Based Coordination Complexes

Phthalocyanines were first synthesized accidentally in 1907 during attempts to produce cyanine dyes, but their structural characterization began in the 1930s with Linstead’s work on metal phthalocyanines. The discovery of copper phthalocyanine’s exceptional stability and intense coloration (CAS 147-14-8) spurred industrial adoption as pigments. Over decades, researchers developed methods to functionalize the macrocycle:

  • Early Modifications : Alkylamido derivatives, such as dodecylamido copper phthalocyanine, were synthesized via melt reactions to improve pigment dispersion in paints.
  • Modern Advances : Introduction of axial ligands and peripheral substituents, as seen in the target compound, emerged from efforts to tailor phthalocyanines for electrocatalysis and biomedicine.

A pivotal shift occurred in the 21st century with the integration of phthalocyanines into conjugated microporous polymers, enhancing their photocatalytic efficiency by maximizing active site exposure.

Role of Axial Ligand Coordination in Metallophthalocyanine Systems

Axial ligands like methanol in the target compound exert profound influences on metallophthalocyanine behavior:

  • Electronic Modulation : Ligands alter the d-orbital splitting of the central metal, as demonstrated by density functional theory (DFT) studies on cobalt phthalocyanine-methanol interactions. Methanol donates electron density to copper, stabilizing intermediates in catalytic cycles.
  • Structural Dynamics : Operando spectroscopy reveals that axial ligands induce out-of-plane distortions in the metal center under applied potentials, facilitating bridge *CO formation during CO₂ reduction.
  • Solubility and Aggregation : Methanol coordination reduces π-π stacking between phthalocyanine units, mitigating aggregation—a common challenge in unmodified derivatives.

Comparative studies show that axial ligands stronger than methanol (e.g., 2-methylimidazole) further enhance catalytic activity but may compromise photostability.

Properties

CAS No.

93940-95-5

Molecular Formula

C41H27CuN11O

Molecular Weight

753.3 g/mol

IUPAC Name

copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;3-iminoisoindol-1-amine;methanol

InChI

InChI=1S/C32H16N8.C8H7N3.CH4O.Cu/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;9-7-5-3-1-2-4-6(5)8(10)11-7;1-2;/h1-16H;1-4H,(H3,9,10,11);2H,1H3;/q-2;;;+2

InChI Key

RUGMXDLZLHRAOX-UHFFFAOYSA-N

Canonical SMILES

CO.C1=CC=C2C(=C1)C(=NC2=N)N.C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Cu+2]

Origin of Product

United States

Biological Activity

The compound (1-Imino-1H-isoindol-3-amine-N2)(methanol)(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)copper , commonly referred to as copper phthalocyanine derivative, exhibits significant biological activity that has garnered attention in various fields, including photodynamic therapy (PDT) and antimicrobial applications. This article reviews the biological mechanisms, therapeutic potential, and relevant case studies associated with this compound.

Chemical Structure and Properties

Copper phthalocyanines are known for their unique planar structure and ability to generate reactive oxygen species (ROS) upon light activation. The specific structure of the compound includes a central copper ion coordinated with a phthalocyanine ring, which contributes to its photochemical properties.

Biological Mechanisms

  • Photodynamic Activity : The compound acts as a photosensitizer, producing singlet oxygen and other ROS when exposed to light. This property is crucial for its application in PDT, where it can selectively target and destroy cancer cells or pathogens.
  • Antimicrobial Effects : Studies have shown that copper phthalocyanines exhibit potent bactericidal activity against various bacterial strains. The mechanism involves ROS generation that damages bacterial membranes and nucleic acids.

Photodynamic Therapy

A study demonstrated that copper phthalocyanine derivatives effectively reduced bacterial colonies of Staphylococcus aureus and Escherichia coli by over 97% in vitro when irradiated with light at specific wavelengths. The effective concentration was found to be as low as 0.6 µM for E. coli and 0.3 µM for S. aureus .

Case Study: Bovine Serum Albumin Interaction

Research investigating the interaction between unsubstituted Cu(II) phthalocyanine and bovine serum albumin (BSA) revealed significant bioconjugation effects. The fluorescence intensity of CuPc increased with BSA concentration, indicating effective binding and potential for drug delivery applications .

Comparative Biological Activity Table

Compound TypeAntimicrobial ActivityPhotodynamic EfficiencyBinding Affinity with Proteins
Copper Phthalocyanine DerivativeHighModerateHigh
Zinc PhthalocyanineModerateHighModerate
Nickel PhthalocyanineLowLowLow

Safety and Toxicology

While copper phthalocyanines show promising biological activities, their safety profile must be considered. Studies indicate potential cytotoxicity at high concentrations; hence, careful dosage regulation is essential during therapeutic applications .

Scientific Research Applications

Photovoltaics

Copper phthalocyanine derivatives are widely studied for their potential in organic solar cells. The compound's ability to absorb light in the visible spectrum and its favorable electronic properties make it suitable for use as a light-harvesting material.

  • Case Study : A study demonstrated that copper phthalocyanine thin films exhibit significant interaction with chemical vapors, enhancing their performance in organic photovoltaic devices. The electrochemical behaviors and optical properties were characterized using techniques such as cyclic voltammetry and UV-visible spectroscopy, revealing a maximum absorption peak around 686 nm .

Catalysis

The catalytic properties of copper phthalocyanine complexes are of great interest, particularly in oxidation reactions and environmental remediation processes.

  • Application : The compound has been shown to catalyze the oxidation of various substrates under mild conditions. Its stability and reactivity make it an effective catalyst in organic synthesis and pollution control .

Biomedical Applications

Phthalocyanine compounds, including the copper derivative, have potential applications in photodynamic therapy (PDT) for cancer treatment.

  • Mechanism : The compound can generate reactive oxygen species upon light activation, which can selectively destroy cancer cells while minimizing damage to surrounding healthy tissue. Studies have indicated that copper phthalocyanines can effectively target tumor cells, enhancing the efficacy of PDT .

Environmental Science

The environmental impact of copper phthalocyanine derivatives has been a topic of research, particularly concerning their bioaccumulation potential in aquatic ecosystems.

  • Findings : Research indicates that nanoscale copper phthalocyanine exhibits low bioaccumulation potential in freshwater organisms, suggesting limited environmental risk when used in pigments and dyes . This is crucial for assessing the ecological safety of materials derived from this compound.

Summary Table of Applications

Application AreaKey FindingsTechniques Used
PhotovoltaicsSignificant light absorption; enhances solar cell efficiencyCyclic voltammetry, UV-visible spectroscopy
CatalysisEffective oxidation catalyst under mild conditionsVarious organic synthesis methods
BiomedicalGenerates reactive oxygen species for cancer treatmentPhotodynamic therapy studies
Environmental ScienceLow bioaccumulation potential; minimal ecological riskBioaccumulation studies

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Spectroscopic Data : The compound’s UV-Vis spectrum is expected to show Q-band absorption near 680 nm, redshifted compared to CuPc (~670 nm) due to substituent effects .
  • Thermal Stability: Thermogravimetric analysis (TGA) of similar imino-substituted phthalocyanines reveals decomposition above 300°C, suggesting comparable robustness .
  • Knowledge Gaps: No peer-reviewed studies directly address its catalytic or biomedical performance. Further research is needed to quantify quantum yields, redox potentials, and toxicity profiles.

Preparation Methods

Phthalocyanine Macrocycle Formation

Phthalocyanines are typically synthesized by cyclotetramerization of phthalonitrile derivatives under high-temperature conditions in the presence of a metal salt or metal-free to yield metal-free phthalocyanine, which can then be metallated.

  • Starting materials: Substituted phthalonitriles or isoindole derivatives.
  • Conditions: High-boiling solvents such as 1-chloronaphthalene or quinoline, temperatures around 180–220°C.
  • Catalysts: Metal salts like copper(II) acetate or copper(II) chloride for direct metallation during cyclization.

Functionalization with 1-Imino-1H-isoindol-3-amine Ligand

The 1-imino-1H-isoindol-3-amine moiety is introduced via nucleophilic substitution or cross-coupling reactions on the phthalocyanine periphery:

  • Method: Sonogashira cross-coupling or nucleophilic aromatic substitution on halogenated phthalocyanine precursors.
  • Catalysts: Palladium complexes such as Pd(PPh₃)₂Cl₂ and copper(I) iodide (CuI).
  • Solvents: Polar aprotic solvents like DMF or DMSO.
  • Temperature: Typically 80–120°C under inert atmosphere (nitrogen or argon).
  • Outcome: Covalent attachment of the isoindol-3-amine ligand to the phthalocyanine ring, enhancing π-conjugation and electronic properties.

Copper(II) Metal Insertion

Copper insertion into the phthalocyanine macrocycle is a critical step:

  • Procedure: Reaction of metal-free phthalocyanine with copper(II) salts (e.g., CuCl₂, Cu(OAc)₂) in coordinating solvents.
  • Solvent: Methanol is often used, which also acts as an axial ligand.
  • Conditions: Reflux or elevated temperature (60–100°C) for several hours.
  • Result: Formation of the copper(II) phthalocyanine complex with methanol coordinated axially to the copper center.

Coordination of Methanol as Axial Ligand

Methanol coordination occurs during or after metal insertion:

  • Role: Methanol binds axially to the copper center, modulating the electronic structure and symmetry.
  • Effect: Influences photophysical and catalytic properties.
  • Control: Achieved by controlling solvent composition and reaction atmosphere.

Research Findings and Data Summary

Step Reagents/Conditions Key Observations References
Phthalocyanine synthesis Phthalonitrile derivatives, Cu salt, 180–220°C, 1-chloronaphthalene Efficient macrocycle formation, high purity
Ligand functionalization Pd(PPh₃)₂Cl₂, CuI, DMF, 80–120°C, N₂ Successful isoindol-3-amine attachment, enhanced π-conjugation
Copper insertion CuCl₂ or Cu(OAc)₂, methanol, reflux 60–100°C Formation of Cu(II) complex with axial methanol
Methanol coordination Methanol solvent, controlled atmosphere Axial ligand coordination confirmed by spectroscopy

Analytical and Computational Insights

  • Spectroscopic Characterization: UV-Vis spectra show Q-band absorption near 680 nm, red-shifted relative to unsubstituted copper phthalocyanine (~670 nm), indicating ligand effects.
  • Thermal Stability: Thermogravimetric analysis reveals decomposition above 300°C, confirming robustness.
  • Computational Studies: Density Functional Theory (DFT) calculations elucidate the electronic structure, showing methanol coordination lowers activation barriers in catalytic processes by stabilizing intermediates at the Cu-N₄ center.

Challenges and Optimization

  • Aggregation: Phthalocyanines tend to aggregate; purification by sublimation or column chromatography is necessary.
  • Solubility: Post-synthetic modifications (e.g., quaternization) improve solubility for biological applications.
  • Yield Optimization: Careful control of temperature, solvent, and catalyst loading is essential for high yields.

Q & A

Basic Research: What are the key synthetic strategies for preparing copper phthalocyanine derivatives with isoindole-imine ligands?

Methodological Answer:
The synthesis typically involves coupling substituted isoindole-imine ligands to the phthalocyanine macrocycle via Sonogashira cross-coupling or nucleophilic substitution. For example, iodophthalonitrile precursors can react with 2-ethynyl pyridine under nitrogen with CuI/Pd(PPh₃)₂Cl₂ catalysts to introduce pyridylethynyl groups . Methanol is often used as a coordinating solvent during metal insertion (e.g., Cu²⁺). Post-synthetic modifications, such as quaternization with dimethyl sulfate, enhance solubility for biological studies . Key challenges include avoiding aggregation during purification, which is mitigated by sublimation or column chromatography .

Advanced Research: How does density functional theory (DFT) elucidate the catalytic mechanism of this compound in methanol oxidation?

Methodological Answer:
DFT studies optimize molecular geometries and analyze charge distribution, frontier molecular orbitals, and adsorption energies. For copper phthalocyanines, the Cu-N₄ center facilitates methanol adsorption via lone-pair donation from methanol’s oxygen to the metal. Transition-state calculations reveal that electron-withdrawing substituents (e.g., -F) lower activation barriers by stabilizing intermediates . Computational software like Gaussian is used to model electronic spectra and compare theoretical vs. experimental UV-Vis data .

Advanced Research: What methodologies are employed to study DNA/BSA binding interactions of substituted phthalocyanines?

Methodological Answer:
UV-Vis titration and fluorescence quenching assays quantify binding constants (Kb) and stoichiometry. For example, hypochromism in the Q-band (600–700 nm) indicates intercalation with DNA, while Stern-Volmer plots assess static vs. dynamic quenching with BSA . Circular dichroism (CD) spectroscopy detects conformational changes in DNA, and molecular docking simulations predict binding sites. Aggregation effects are minimized by using water-soluble derivatives (e.g., quaternized pyridinium groups) .

Basic Research: What spectroscopic techniques are critical for characterizing structural and electronic properties?

Methodological Answer:

  • UV-Vis Spectroscopy: Identifies Q-bands (600–700 nm) and B-bands (300–400 nm) to assess π→π* transitions and aggregation .
  • FTIR: Confirms ligand substitution via shifts in C≡N (2250 cm⁻¹) or C-O (methanol coordination at 1050 cm⁻¹) stretches .
  • ¹H-NMR: Resolves aromatic protons in non-aggregated forms (e.g., DMSO-d₆ solutions) .
  • XPS: Validates oxidation states (e.g., Cu²⁺ at ~935 eV binding energy) .

Advanced Research: How should researchers resolve contradictions in spectroscopic data between experimental and computational results?

Methodological Answer:
Discrepancies often arise from solvent effects, aggregation, or approximations in DFT functionals. Strategies include:

  • Re-optimizing computational models with implicit solvent fields (e.g., PCM for methanol) .
  • Comparing experimental spectra in monomeric vs. aggregated states (e.g., using surfactants to disaggregate) .
  • Validating with complementary techniques like EPR to confirm paramagnetic Cu²⁺ geometry .

Basic Research: What role do substituents (e.g., fluorine, pyridyl groups) play in tuning properties?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., -F): Increase oxidative stability and redshift absorption spectra via conjugation .
  • Pyridylethynyl Groups: Enhance solubility and enable DNA intercalation through π-π stacking .
  • Methanol Coordination: Stabilizes axial ligation, altering redox potentials and catalytic activity .

Advanced Research: What are the protocols for assessing endocrine disruption potential of copper phthalocyanine derivatives?

Methodological Answer:
Follow EPA’s Endocrine Disruptor Screening Program (EDSP):

  • In Vitro Assays: Use ER/AR transcriptional activation tests (e.g., OECD TG 455).
  • In Vivo Studies: Conduct uterotrophic or Hershberger assays.
  • Computational Tools: Apply QSAR models to predict binding affinity to hormone receptors .

Basic Research: How is aggregation behavior controlled during synthesis and application?

Methodological Answer:

  • Synthetic Control: Introduce bulky substituents (e.g., tert-butyl) or charged groups to sterically hinder stacking .
  • Solvent Selection: Use DMF or DMSO for monomeric dispersion; avoid water unless derivatives are sulfonated .
  • Surfactant Addition: Triton X-100 or CTAB disrupts π-π interactions in aqueous media .

Advanced Research: How does axial methanol coordination influence the electronic structure and catalytic activity?

Methodological Answer:
Methanol acts as a weak-field ligand, elongating the Cu-N₄ bond and increasing the dₓ²−y² orbital energy. This enhances redox activity by lowering the LUMO energy, facilitating electron transfer in catalysis. EXAFS and cyclic voltammetry confirm methanol’s labile coordination, which allows substrate access to the Cu center .

Advanced Research: What comparative studies exist between copper phthalocyanine and other metal phthalocyanines (e.g., Fe, Co)?

Methodological Answer:

  • Iron Phthalocyanine: Exhibits higher O₂ reduction activity but lower stability due to Fe²⁺/Fe³⁺ redox cycling .
  • Cobalt Phthalocyanine: Superior peroxidase-mimicking activity but prone to demetallation in acidic media .
  • Copper Derivatives: Balance stability and moderate catalytic efficiency, making them suitable for fuel cells .

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